3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione
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Overview
Description
3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of ethanol and a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) at room temperature . This method provides moderate to good yields and is advantageous due to its simplicity and operational ease.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Substituted derivatives with new functional groups replacing original atoms or groups.
Scientific Research Applications
3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II alpha or other key enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its anti-tubercular and antioxidant properties.
Hydrazine-coupled pyrazoles: Exhibits antileishmanial and antimalarial activities.
Uniqueness
3-methyl-1-(pyridin-3-yl)-1H-pyrrole-2,5-dione is unique due to its specific structural features and the combination of a pyrrole and pyridine ring, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
294875-86-8 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methyl-1-pyridin-3-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-9(13)12(10(7)14)8-3-2-4-11-6-8/h2-6H,1H3 |
InChI Key |
ZZVKAHYQAVEEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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